4-Trifluoromethylsalicylic acid
Overview
Description
Desacetyl triflusal, also known as 4-trifluoromethylsalicylic acid, is a compound with the molecular formula C8H5F3O3 and a molecular weight of 206.12 g/mol . It is a metabolite of triflusal, a platelet aggregation inhibitor used to prevent blood clots . Desacetyl triflusal itself exhibits similar properties and is primarily used in research settings.
Mechanism of Action
Target of Action
4-Trifluoromethylsalicylic acid, also known as 2-hydroxy-4-(trifluoromethyl)benzoic acid, primarily targets platelets in the body . It acts as a platelet aggregation inhibitor , which means it prevents blood platelets from sticking together and forming clots.
Mode of Action
The compound interacts with its targets (platelets) by inhibiting their ability to aggregate or clump together . This interaction results in a reduced tendency for blood clot formation, which can be beneficial in conditions where there is a risk of clot formation leading to events like stroke or heart attack.
Pharmacokinetics
It is soluble in dmso , which suggests that it may have good bioavailability.
Result of Action
The primary molecular effect of this compound’s action is the inhibition of platelet aggregation . This can result in a decreased risk of blood clot formation. At the cellular level, this means that platelets are less likely to stick together and form clots, which can help maintain normal blood flow.
Biochemical Analysis
Biochemical Properties
4-Trifluoromethylsalicylic acid is known to interact with platelets, inhibiting their aggregation This suggests that it may interact with enzymes, proteins, and other biomolecules involved in the process of platelet aggregation
Cellular Effects
As a platelet aggregation inhibitor, it likely influences cell function by affecting the process of blood clotting
Molecular Mechanism
As a platelet aggregation inhibitor, it likely exerts its effects at the molecular level by interacting with and inhibiting the function of certain enzymes involved in the process of platelet aggregation
Preparation Methods
Synthetic Routes and Reaction Conditions: Desacetyl triflusal can be synthesized through the hydrolysis of triflusal. The reaction involves the removal of the acetyl group from triflusal, resulting in the formation of desacetyl triflusal. The reaction conditions typically include the use of a base such as sodium hydroxide in an aqueous medium .
Industrial Production Methods: Industrial production of desacetyl triflusal follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Desacetyl triflusal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
Desacetyl triflusal has several applications in scientific research:
Comparison with Similar Compounds
Triflusal: The parent compound from which desacetyl triflusal is derived.
Acetylsalicylic Acid (Aspirin): Another COX-1 inhibitor with similar antiplatelet effects but different chemical structure and pharmacokinetics.
Salicylic Acid: A precursor in the synthesis of both triflusal and desacetyl triflusal, with anti-inflammatory properties.
Uniqueness: Desacetyl triflusal is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and potentially its biological activity . Unlike acetylsalicylic acid, it does not acetylate COX-1, leading to different pharmacokinetic and pharmacodynamic profiles .
Properties
IUPAC Name |
2-hydroxy-4-(trifluoromethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O3/c9-8(10,11)4-1-2-5(7(13)14)6(12)3-4/h1-3,12H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLFPUBZFSJWCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00186474 | |
Record name | 4-Trifluoromethylsalicylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00186474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
328-90-5 | |
Record name | 2-Hydroxy-4-(trifluoromethyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=328-90-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Trifluoromethylsalicylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000328905 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Trifluoromethylsalicylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00186474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxy-4-(trifluoromethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.971 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Benzoic acid, 2-hydroxy-4-(trifluoromethyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-TRIFLUOROMETHYLSALICYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UKY7YRE9E9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-Hydroxy-4-trifluoromethyl benzoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0060715 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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